4-O-阿魏酸甲酯

描述

Synthesis Analysis

The synthesis of feruloylquinic acids and their derivatives, including methyl esters, has been explored through various chemical routes. Notably, a novel synthesis approach for 5-O-feruloylquinic acid, a closely related compound, involves a six-step sequence culminating in a Knoevenagel condensation, which is adaptable for the synthesis of potential human metabolites of these compounds (Menozzi Smarrito et al., 2008). Another study describes the efficient synthesis of 3-, 4-, and 5-O-feruloylquinic acids from d-(−)-quinic acid, highlighting the versatility of synthetic approaches for obtaining various feruloylquinic acid derivatives (Dokli et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds such as feruloylquinic acids is characterized by the presence of a quinic acid core esterified with ferulic acid. This structural motif is essential for the biological activities observed in these compounds. Advanced techniques like LC-MS(n) have been utilized to characterize new classes of chlorogenic acids in green coffee beans, including dimethoxycinnamoylquinic acids and diferuloylquinic acids, which share structural similarities with methyl 4-O-feruloylquinate (Clifford et al., 2006).

Chemical Reactions and Properties

Feruloylquinic acids and their derivatives participate in various chemical reactions, including esterification and condensation processes, that are critical for their synthesis. The reactivity of these compounds is influenced by the functional groups present, such as the ester and hydroxy groups, which can undergo reactions under specific conditions. The chemical synthesis and characterization of potential human metabolites of 5-O-feruloylquinic acid, including sulfated and glucuronidated conjugates, demonstrate the chemical reactivity of these molecules (Menozzi-Smarrito et al., 2011).

Physical Properties Analysis

The physical properties of methyl 4-O-feruloylquinate and related compounds are influenced by their molecular structure. Factors such as solubility, melting point, and crystallinity are determined by the arrangement of functional groups and the overall molecular conformation. For instance, the analysis of related quinoline derivatives reveals insights into their crystalline structure and physical characteristics, which are essential for understanding their behavior in biological systems and synthesis processes (Wyrzykowski et al., 2006).

Chemical Properties Analysis

The chemical properties of methyl 4-O-feruloylquinate, such as acidity, basicity, and reactivity towards various reagents, are crucial for its potential biological activities and applications. Studies on feruloylquinic acids and their derivatives have explored their antioxidative and metabolic properties, shedding light on the chemical behavior of these compounds in biological contexts. For example, the metabolism of 4,5-O-dicaffeoylquinic acid methyl ester by human intestinal flora highlights the biotransformation capabilities of these compounds and their interactions with biological systems (Yang et al., 2013).

科学研究应用

合成和代谢:已开发出 5-O-阿魏酸及其甲酯衍生物(与 4-O-阿魏酸甲酯密切相关)的新型合成方法。该合成对于制备这些化合物的潜在人体代谢物具有重要意义,关键反应是 Knoevenagel 缩合 (Smarrito 等,2008)。

第二阶段代谢:研究了阿魏酸(咖啡豆中发现的一类主要的生物活性酚类抗氧化剂)的代谢命运。首次进行了潜在人体代谢物的化学合成,包括硫酸化和葡萄糖醛酸苷缀合物 (Menozzi-Smarrito 等,2011)。

胃吸收和代谢:一项研究揭示了绿原酸(包括阿魏酸)的胃吸收和代谢,绿原酸被认为有助于降低 2 型糖尿病等健康益处 (Farrell 等,2011)。

抗病毒活性:4-O-阿魏酸甲酯与其他绿原酸衍生物一起从日本 Stemona 中分离出来,并在体外对禽流感病毒 (H5N1) 表现出中等的抑制作用 (Ge 等,2007)。

抑制血小板脂氧合酶:从椪柑果实中分离出的 4-O-阿魏酸甲酯被发现可以抑制大鼠血小板 12-脂氧合酶,表明其潜在的抗炎应用 (Nogata 等,2001)。

改善心肌肥大:一项关于隐绿原酸 (4-CQA) 及其代谢物(包括 4-O-阿魏酸)的研究发现,它们通过 Akt/mTOR/HIF-1α 通路显着改善了 H9c2 细胞中的病理性心脏肥大 (Li 等,2022)。

抗疟疾活性:研究了各种化合物的抗疟疾活性,包括与 4-O-阿魏酸甲酯在结构上相关的化合物,重点关注它们的氧化还原特性和对恶性疟原虫的影响 (Ehrhardt 等,2013)。

作用机制

Target of Action

Methyl 4-O-feruloylquinate is a natural compound that has been identified as a potential tyrosinase inhibitor . Tyrosinase is a key enzyme involved in the production of melanin, a pigment responsible for color in skin, hair, and eyes. By inhibiting tyrosinase, Methyl 4-O-feruloylquinate can potentially influence pigmentation processes.

Mode of Action

It is known to interact with tyrosinase, potentially altering its activity and thus affecting the production of melanin

Biochemical Pathways

Methyl 4-O-feruloylquinate affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This inhibition can lead to a decrease in melanin production. The downstream effects of this action could include changes in pigmentation, although the specific effects would depend on the context and extent of tyrosinase inhibition.

Result of Action

The primary molecular effect of Methyl 4-O-feruloylquinate is the inhibition of tyrosinase, which can lead to a decrease in melanin production . This could potentially result in changes to pigmentation. On a cellular level, the effects would likely vary depending on the specific cell types and biological contexts involved.

属性

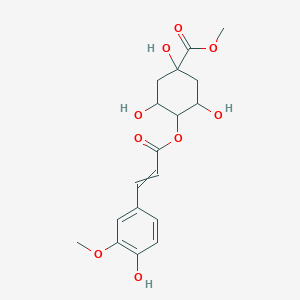

IUPAC Name |

methyl 1,3,5-trihydroxy-4-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O9/c1-25-14-7-10(3-5-11(14)19)4-6-15(22)27-16-12(20)8-18(24,9-13(16)21)17(23)26-2/h3-7,12-13,16,19-21,24H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSAJVICHISXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the known biological activity of Methyl 4-O-feruloylquinate?

A1: Methyl 4-O-feruloylquinate, isolated from Stemona japonica, has shown moderate inhibitory activity against avian influenza A virus (H5N1) in vitro. [] This activity was assessed using the Neutral Red uptake assay. []

Q2: Were there any other compounds isolated from Stemona japonica that showed similar activity?

A2: Yes, along with Methyl 4-O-feruloylquinate, Methyl 3-O-feruloylquinate also exhibited moderate inhibitory effects against AIV (H5N1) in vitro. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。